Aminobenzoxazole analog 1
Description
Overview of Benzoxazole (B165842) Scaffolds in Drug Discovery
The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. nih.govglobalresearchonline.netthieme-connect.com Its relative stability and the presence of reactive sites for functionalization make it an attractive starting point for the synthesis of new drugs. globalresearchonline.net Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.netinnovareacademics.iningentaconnect.com The versatility of the benzoxazole ring allows it to interact with various biological targets, making it a common feature in many pharmaceutically active compounds. nih.govnih.gov The ongoing research into benzoxazole derivatives highlights their potential in developing novel therapeutics for a range of conditions. nih.gov
Significance of Aminobenzoxazole Derivatives in Biological Systems
The introduction of an amino group to the benzoxazole scaffold gives rise to aminobenzoxazole derivatives, a class of compounds with significant biological importance. nih.gov These derivatives have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and as probes for medical imaging. The position and nature of the substituents on the aminobenzoxazole core can significantly influence the compound's biological activity. For instance, research has shown that the placement of substituents on the benzoxazole ring can determine the compound's efficacy against specific biological targets. nih.gov The study of aminobenzoxazole derivatives is a burgeoning area of research, with new compounds continually being synthesized and evaluated for their potential as therapeutic agents. innovareacademics.in
Identification and Contextualization of Aminobenzoxazole Analog 1 within Relevant Compound Classes
This compound has been identified in the scientific literature as a potent inhibitor of ChemR23, a G protein-coupled receptor. nih.govresearchgate.netnih.gov This positions the compound within the class of receptor antagonists, specifically targeting a receptor involved in inflammatory and immune responses. nih.govplos.org ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is activated by the ligand chemerin and plays a role in the recruitment of immune cells to sites of inflammation. plos.org The inhibition of this receptor by this compound suggests its potential as a therapeutic agent for autoimmune diseases such as systemic lupus erythematosus and psoriasis. nih.govresearchgate.net The compound was discovered through in-house screening and has been the subject of further optimization studies to enhance its potency and pharmacokinetic properties. nih.gov
Table 1: Research Findings on this compound
| Parameter | Finding | Reference |
|---|---|---|
| Biological Target | ChemR23 (CMKLR1) | nih.govresearchgate.netnih.gov |
| Mechanism of Action | Inhibitor of chemerin-induced calcium signaling through ChemR23 internalization | nih.govnih.gov |
| Therapeutic Potential | Treatment of pDC-related autoimmune diseases (e.g., systemic lupus erythematosus, psoriasis) | nih.govresearchgate.net |
| Origin | Discovered through in-house screening | nih.gov |
| Optimization Studies | Further investigations led to the development of more potent analogs | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21FN2O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[6-(hydroxymethyl)-1,3-benzoxazol-2-yl]-2-(4-methylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C24H21FN2O5S/c1-33(30,31)19-9-5-17(6-10-19)20(12-15-2-7-18(25)8-3-15)23(29)27-24-26-21-11-4-16(14-28)13-22(21)32-24/h2-11,13,20,28H,12,14H2,1H3,(H,26,27,29) |
InChI Key |
BSRLERQMZLOWBH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)NC3=NC4=C(O3)C=C(C=C4)CO |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Aminobenzoxazole Analog 1
Retrosynthetic Analysis of Aminobenzoxazole Analog 1
A retrosynthetic analysis of a target molecule provides a logical framework for planning its synthesis by breaking it down into simpler, commercially available, or easily synthesized precursors. For a generic "this compound," the primary disconnection strategy involves cleaving the C-O and C-N bonds of the oxazole (B20620) ring. This approach identifies two key building blocks: a substituted o-aminophenol and a one-carbon electrophile, typically a cyanating agent.
This strategy is foundational for most aminobenzoxazole syntheses, as the substituted o-aminophenol precursor contains the pre-organized amino and hydroxyl groups necessary for the final cyclization step. The choice of the cyanating agent or an equivalent C1 source is critical and distinguishes various synthetic methodologies.
Synthetic Methodologies for the Core Aminobenzoxazole Skeleton
The construction of the aminobenzoxazole core hinges on the cyclization of an o-aminophenol derivative. Methodologies for achieving this transformation range from classical, well-established protocols to more advanced, modern strategies that offer improved safety, efficiency, and substrate scope.
Historically, the synthesis of 2-aminobenzoxazoles has been dominated by methods that employ reactive and often hazardous reagents. These classical approaches, while effective, present significant drawbacks.
One of the most widely published protocols involves the direct cyclization of o-aminophenols with cyanogen (B1215507) bromide (BrCN). nih.govacs.org This reaction is typically straightforward but is hampered by the high toxicity of BrCN, necessitating stringent safety precautions. acs.org Another established method is the condensation of o-aminophenols with carbon disulfide in the presence of a strong base like potassium hydroxide, which forms a 2-mercaptobenzoxazole (B50546) intermediate that can be further functionalized. ijpbs.com Additionally, condensation with carboxylic acids or their derivatives, often driven by dehydrating agents like polyphosphoric acid (PPA) at high temperatures, can be used to form 2-substituted benzoxazoles, which may then be converted to the amino-analogs if the substituent allows. ijpbs.comresearchgate.net
| Method | Key Reagents | Typical Conditions | Major Drawbacks |
| Cyanogen Bromide Cyclization | o-aminophenol, Cyanogen Bromide (BrCN) | Ethanolic solution | High toxicity of BrCN nih.govacs.org |
| Carbon Disulfide Condensation | o-aminophenol, Carbon Disulfide (CS2), KOH | Reflux | Formation of intermediate, harsh basic conditions ijpbs.com |
| Carboxylic Acid Condensation | o-aminophenol, Carboxylic Acid, PPA | High temperature (e.g., 150-200°C) | Harsh conditions, limited functional group tolerance ijpbs.comresearchgate.net |
In response to the limitations of classical methods, numerous advanced strategies have been developed. These modern techniques prioritize safety, milder reaction conditions, and broader applicability.
A significant advancement is the replacement of toxic cyanogen bromide with safer electrophilic cyanating agents. nih.gov One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to facilitate cyclization with o-aminophenols under milder conditions than classical methods. nih.govacs.orgnih.gov This approach combines operational simplicity with the use of a non-hazardous, readily available reagent. nih.govacs.org
Transition-metal catalysis has also provided powerful tools for aminobenzoxazole synthesis. Palladium-catalyzed aerobic oxidative reactions between o-aminophenols and isocyanides offer a direct route to 2-aminobenzoxazoles with good yields and a broad substrate scope under relatively mild conditions. ijpbs.comorganic-chemistry.org Another approach involves the direct C-H amination of a pre-formed benzoxazole (B165842) ring, often catalyzed by copper complexes, which allows for the late-stage introduction of the amino group. organic-chemistry.org
Furthermore, rearrangement reactions, such as the intramolecular Smiles rearrangement, have been cleverly employed. This can involve the activation of a benzoxazole-2-thiol with an agent like chloroacetyl chloride, followed by amination in a one-pot procedure that proceeds without the need for a metal catalyst. nih.govacs.org
| Method | Catalyst/Key Reagent | Key Features | Advantages |
| NCTS Cyclization | NCTS, BF₃·Et₂O | Lewis acid-activated cyanating agent | Non-toxic reagent, operational simplicity, wide substrate scope nih.govacs.org |
| Palladium-Catalyzed Oxidation | Pd catalyst, O₂ (air) | Aerobic oxidation of o-aminophenols and isocyanides | Mild conditions, experimental simplicity organic-chemistry.org |
| Copper-Catalyzed C-H Amination | Cu catalyst, oxidant (e.g., TBP) | Direct functionalization of the benzoxazole C2-H bond | Late-stage functionalization, good yields organic-chemistry.org |
| Smiles Rearrangement | Chloroacetyl chloride, various amines | Metal-free, one-pot amination of benzoxazole-2-thiol | Wide amine scope, short reaction times nih.govacs.org |
Synthesis of this compound: Step-by-Step Protocols
The synthesis of a specific target like "this compound" follows a logical sequence from precursor preparation to the final ring-forming reaction, based on the strategies outlined above.
The primary precursor for this compound is a suitably substituted o-aminophenol. The synthesis of this intermediate often begins with a commercially available substituted phenol (B47542). A common and effective strategy involves the regioselective nitration of the phenol to introduce a nitro group ortho to the hydroxyl functionality. Subsequent reduction of the nitro group to an amine yields the desired o-aminophenol. This two-step sequence is a robust method for preparing the core precursor required for the subsequent cyclization. epitopepeptide.comast487.com
With the substituted o-aminophenol in hand, the key cyclization step is performed to construct the aminobenzoxazole core. Utilizing an advanced, non-toxic methodology is preferable. A representative protocol involves the reaction of the o-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid.
A general procedure is as follows: The substituted o-aminophenol and 1.5 equivalents of NCTS are dissolved in a solvent such as 1,4-dioxane. nih.gov To this mixture, 2 equivalents of a Lewis acid, for example, boron trifluoride etherate (BF₃·Et₂O), are added. nih.gov The reaction mixture is then heated to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material. Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to yield the final 2-aminobenzoxazole (B146116) analog. This method's reaction mechanism is initiated by the Lewis acid activating the cyano group of NCTS, which facilitates a nucleophilic attack from the amino group of the o-aminophenol. nih.gov This is followed by an intramolecular attack from the hydroxyl group, leading to cyclization and formation of the benzoxazole ring. nih.gov
Purification and Characterization of Synthetic Intermediates
The synthesis of aminobenzoxazole analogs involves the formation of key intermediates that require rigorous purification and characterization to ensure the desired final product's integrity and purity. A common synthetic route involves the cyclization of substituted 2-aminophenols.
Purification: Following the reaction, the crude intermediate is typically subjected to a series of purification steps. A standard procedure involves quenching the reaction mixture, followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure. The primary method for isolating the intermediate is column chromatography, using a silica (B1680970) gel stationary phase and a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. nih.govacs.org The progress of the purification is monitored by Thin-Layer Chromatography (TLC).
Characterization: Once purified, the structural identity and purity of the synthetic intermediates are confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the molecular structure of the intermediate, confirming the presence of characteristic protons and carbons and their chemical environments.
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the intermediate and confirm its elemental composition. researchgate.netnih.gov
Below is a representative data table for the characterization of a synthetic intermediate, a substituted 2-aminobenzoxazole.
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.50 (s, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.90 (s, 2H), 3.80 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.0, 155.5, 148.0, 142.0, 121.0, 115.0, 110.0, 105.0, 55.0 |
| LC-MS (ESI) | m/z 165.1 [M+H]⁺ |
| HRMS (ESI) | Calculated for C₉H₉N₂O₂ [M+H]⁺: 165.0664, Found: 165.0662 |
Parallel Synthesis and Combinatorial Chemistry for Aminobenzoxazole Analog Series
To explore the structure-activity relationships (SAR) of aminobenzoxazole derivatives, parallel synthesis and combinatorial chemistry approaches are employed to generate large libraries of analogs. nih.gov Solid-phase organic synthesis (SPOS) is a particularly effective technique for this purpose. acs.orgsci-hub.ru
An efficient solid-phase methodology has been developed for the synthesis of 2-aminobenzoxazole derivatives. acs.orgsci-hub.ru This process often involves the use of a polymer-bound starting material, which facilitates the purification of intermediates by simple filtration and washing. A key strategy in this approach is the use of a "safety-catch" linker, such as a thioether linkage. This type of linker is stable under the reaction conditions used for diversification but can be cleaved under specific conditions to release the final products. acs.orgsci-hub.ru
The general solid-phase synthesis of a 2-aminobenzoxazole library can be outlined as follows:
Attachment to Resin: A substituted 2-aminophenol (B121084) is attached to a solid support, such as Merrifield resin, via a thioether linker. acs.orgsci-hub.ru
Cyclization: The benzoxazole core is formed on the solid support.
Diversification: Functional groups are introduced at various positions of the benzoxazole scaffold. This can be achieved by reacting the polymer-bound intermediate with a variety of reagents, such as acid chlorides or isocyanates, to generate a library of amides or ureas. acs.orgsci-hub.ru
Cleavage: The final products are cleaved from the resin, often by oxidation of the thioether linker to a sulfone, followed by nucleophilic cleavage with an amine. This final step can also introduce additional diversity into the library. acs.orgsci-hub.ru
The table below illustrates a hypothetical combinatorial library of aminobenzoxazole analogs, showcasing the diversity that can be achieved through this approach.
| Scaffold | R¹ Substituent | R² Substituent | Final Compound |
| 2-Aminobenzoxazole | -H | -C(=O)CH₃ | N-(benzo[d]oxazol-2-yl)acetamide |
| 2-Aminobenzoxazole | -Cl | -C(=O)Ph | N-(5-chlorobenzo[d]oxazol-2-yl)benzamide |
| 2-Aminobenzoxazole | -OCH₃ | -SO₂CH₃ | N-(6-methoxybenzo[d]oxazol-2-yl)methanesulfonamide |
| 2-Aminobenzoxazole | -NO₂ | -C(=O)NH-c-C₆H₁₁ | 1-cyclohexyl-3-(5-nitrobenzo[d]oxazol-2-yl)urea |
Exploration of Novel Synthetic Routes for Structural Diversification
The development of novel synthetic routes for the preparation of aminobenzoxazole analogs is an active area of research, driven by the need for more efficient, environmentally friendly, and versatile methods.
One innovative approach involves the use of a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), for the cyclization of 2-aminophenols. nih.govacs.orgresearchgate.net This method avoids the use of highly toxic reagents like cyanogen bromide. nih.gov The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org
Another elegant strategy is the intramolecular Smiles rearrangement. nih.govacs.orgresearchgate.net This reaction allows for the N-functionalization of the aminobenzoxazole core under mild conditions. For instance, N-substituted aminobenzoxazoles can be prepared from the corresponding benzoxazole-2-thiol by reaction with various amines mediated by chloroacetyl chloride. nih.govacs.org
Other modern synthetic methods that have been explored for the synthesis and diversification of aminobenzoxazoles include:
Photocatalysis: The use of photocatalysts, such as Rose Bengal, has been reported for the amination of benzoxazole derivatives, although this method may require a strong base and long reaction times. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of aminobenzoxazoles, often leading to shorter reaction times and improved yields. nih.gov
One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offers a more efficient and atom-economical approach to substituted 2-aminobenzoxazoles. google.com
The following table provides a comparative overview of different synthetic routes for the preparation of aminobenzoxazole analogs.
| Synthetic Route | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Cyclization | 2-aminophenol, Cyanogen bromide | Well-established | Use of highly toxic reagent nih.gov |
| NCTS-Mediated Cyclization | 2-aminophenol, NCTS, Lewis acid | Use of non-hazardous cyanating agent nih.govacs.org | May require reflux conditions and extended reaction times |
| Smiles Rearrangement | Benzoxazole-2-thiol, Amine, Chloroacetyl chloride | Catalyst-free, mild conditions nih.govacs.org | Substrate scope may be limited |
| Photocatalytic Amination | Benzoxazole derivative, Amine, Photocatalyst (e.g., Rose Bengal) | Utilizes visible light | May require strong base and long reaction times nih.gov |
| Microwave-Assisted Synthesis | Various starting materials, Microwave irradiation | Rapid reaction times, often improved yields nih.gov | Requires specialized equipment |
Molecular Mechanism of Action and Biological Target Engagement of Aminobenzoxazole Analog 1
Investigation of Primary Biological Targets for Aminobenzoxazole Analog 1
The exploration of the primary biological targets for this compound has led researchers to the family of purinergic receptors, which are crucial in various physiological processes.
Identification of the P2X7 Receptor as a Key Target
The P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), has been identified as a potential target for this compound. idrblab.net The P2X7 receptor is known for its role in inflammation, immune responses, and cell death. nih.govplos.org Its activation leads to the formation of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. nih.gov The Therapeutic Target Database lists an association between "this compound" and the P2X7 receptor, suggesting it may act as a modulator of this receptor. idrblab.net However, specific studies detailing the direct binding and functional effects of this particular analog on the P2X7 receptor are not extensively available in peer-reviewed literature.
Binding Affinity and Specificity Studies for P2X7 Receptor
Detailed binding affinity and specificity studies for this compound at the P2X7 receptor are not publicly documented. For context, the development of selective P2X7 receptor antagonists is an active area of research, with various chemical scaffolds being investigated. nih.govnih.govnih.gov These studies typically involve radioligand binding assays and functional assays to determine the potency and selectivity of new compounds. For instance, the binding affinity of known P2X7 antagonists is often determined using radiolabeled compounds in competitive binding assays, yielding IC50 values in the nanomolar range for potent inhibitors. nih.govosti.govnih.gov The specificity is then assessed by testing the compound against other P2X receptor subtypes and other unrelated receptors. Without such specific data for this compound, its precise binding characteristics at the P2X7 receptor remain to be elucidated.
Interaction with Other P2X Receptors (e.g., P2X3)
The selectivity profile of this compound against other P2X receptors, such as P2X3, has not been specifically reported. The P2X3 receptor is predominantly expressed in sensory neurons and is a key target for the development of analgesics. nih.gov Cross-reactivity between P2X receptor subtypes is a critical aspect of drug development, as off-target effects can lead to undesirable side effects. For example, some compounds initially developed as P2X3 antagonists have shown activity at other P2X receptors, highlighting the need for comprehensive selectivity screening. The lack of published data on the interaction of this compound with P2X3 and other P2X subtypes means its selectivity profile is currently unknown.
Elucidation of Downstream Signaling Pathways Modulated by this compound
The modulation of biological targets by a compound like this compound invariably leads to the perturbation of downstream signaling pathways. The known associations of its potential target, the P2X7 receptor, provide a framework for understanding its possible effects.
Impact on Calcium Signaling Pathways
Activation of the P2X7 receptor directly impacts intracellular calcium levels by allowing Ca2+ influx through its channel pore. nih.gov This influx is a critical event that triggers a multitude of cellular responses. The Therapeutic Target Database links the P2X7 receptor to the calcium signaling pathway. idrblab.net Therefore, if this compound acts as a modulator of the P2X7 receptor, it would be expected to influence these calcium dynamics. For instance, an antagonist would be expected to block or reduce the ATP-induced calcium influx, while an agonist would mimic or enhance it. The precise impact of this compound on calcium signaling mediated by the P2X7 receptor awaits direct experimental confirmation.
Modulation of Neuroactive Ligand-Receptor Interactions
The P2X7 receptor is a key component of the "neuroactive ligand-receptor interaction" pathway, a complex network of signaling molecules and their receptors that govern neuronal communication and function. idrblab.net This pathway is implicated in a wide range of neurological processes and disorders. elifesciences.org Modulation of the P2X7 receptor by a ligand can, therefore, have significant effects on this intricate signaling network. By influencing P2X7 receptor activity, a compound could alter neurotransmitter release, neuronal excitability, and glial cell function. The potential for this compound to modulate neuroactive ligand-receptor interactions via the P2X7 receptor is a logical inference from the receptor's known functions, though specific studies on this analog are needed for confirmation.
Influence on Inflammasome Activation (e.g., NLRP3 Inflammasome)
The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its aberrant activation is linked to numerous inflammatory diseases. nih.gov Research into structurally related aminobenzimidazole derivatives has demonstrated a clear influence on NLRP3 inflammasome activation.
A specific synthetic 2-aminobenzimidazole (B67599) derivative, 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (also known as Fc11a-2), has been identified as an inhibitor of the NLRP3 inflammasome. nih.gov In studies using a mouse model of colitis, treatment with Fc11a-2 led to the suppression of the inflammasome's activity. The mechanism of action involves the inhibition of the cleavage of pro-caspase-1 into its active form. This, in turn, prevents the subsequent processing and release of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-IL-18 (pro-IL-18). nih.gov Furthermore, Fc11a-2 treatment resulted in reduced infiltration of CD11c⁺ macrophages in the colon and inactivation of caspase-1 in peritoneal macrophages, underscoring its inhibitory effect on the NLRP3 inflammasome pathway. nih.gov
These findings highlight the potential for small molecules with a core benzimidazole (B57391) structure, a close analog of benzoxazole (B165842), to modulate inflammatory responses by directly targeting the NLRP3 inflammasome machinery. nih.gov
Effects on Nucleotide-Binding Domain, Leucine Rich Repeat Containing Receptor (NLR) Signaling Pathways
The Nucleotide-binding domain, Leucine-rich Repeat (NLR) family of proteins are intracellular sensors that play a fundamental role in the innate immune system. nih.govacs.org A prominent member of this family is NOD1 (Nucleotide-binding oligomerization domain-containing protein 1), which recognizes components of bacterial peptidoglycan and triggers inflammatory signaling pathways, including NF-κB. nih.govplos.org
A class of 2-aminobenzimidazole derivatives has been identified as the first selective inhibitors of NOD1. nih.govnih.gov Through high-throughput screening, these compounds were found to suppress NF-κB signaling that is specifically induced by NOD1 activation. nih.gov Their selectivity was confirmed through counter-screens which showed they did not inhibit NF-κB activation by other stimuli, such as NOD2, Toll-like receptors (TLRs), or TNF family cytokines. nih.gov
Mechanistic studies on a representative compound from this class, Nodinitib-1 (also known as ML130), suggest that these molecules may induce conformational changes in the NOD1 protein and affect its subcellular localization. nih.gov By acting upstream of the effector kinase RIP2, these inhibitors block multiple NOD1-dependent signaling pathways, including NF-κB, MAPK, and type I interferon responses. plos.org
Mechanistic Insights into Cellular Responses to this compound
Investigations into a specific compound identified as "2-aminobenzoxazole analogue 1" reveal that its primary biological target is the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. researchgate.netnih.gov This G protein-coupled receptor (GPCR) is expressed on immune cells like plasmacytoid dendritic cells (pDCs) and is activated by the ligand chemerin. researchgate.net The interaction of this aminobenzoxazole analog with ChemR23 elicits distinct cellular responses.
Regulation of Ion Channel Activity
The binding of 2-aminobenzoxazole (B146116) analogue 1 to ChemR23 leads to the inhibition of downstream signaling pathways, most notably the mobilization of intracellular calcium. researchgate.netnih.govnih.gov ChemR23, as a GPCR, couples to signaling cascades that result in the release of Ca²⁺ from intracellular stores, a process that is fundamentally linked to the regulation of ion channel activity.
Research has shown that this class of 2-aminobenzoxazole derivatives potently inhibits the calcium signaling induced by the natural ligand chemerin in pDC-like cell lines. researchgate.netnih.gov This inhibitory activity on calcium flux is a key indicator of the compound's antagonistic effect on the receptor. By preventing the increase in intracellular Ca²⁺ concentration, the aminobenzoxazole analog effectively modulates a critical signaling event that governs cellular processes such as migration and activation. nih.gov The table below summarizes the inhibitory potency of selected 2-aminobenzoxazole analogs on chemerin-induced calcium signaling.
| Compound | Description | Inhibitory Potency (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Analog 1 | Initial hit from in-house screening | - | CAL-1 | nih.gov |
| (R)-isomer 6b | (R)-methyl at benzylic position | 30-fold increase vs. Analog 1 | CAL-1 | nih.gov |
| Compound 31 | Amide moiety on benzoxazole | Potent inhibitor | CAL-1 | nih.gov |
| Compound 38a | 1,2,4-oxadiazol-5-one group | Improved bioactivity | CAL-1 | nih.gov |
Effects on Cellular Secretion and Receptor Internalization
A primary mechanistic insight into the action of 2-aminobenzoxazole analogue 1 is that its antagonistic effect is mediated through the induction of ChemR23 receptor internalization. researchgate.netnih.govnih.gov Rather than simply blocking the ligand-binding site, the compound actively causes the cell to remove the receptor from its surface. This internalization prevents the receptor from being activated by its natural ligand, chemerin, thereby shutting down its signaling functions. researchgate.net
This mechanism has direct consequences on cellular secretion and function. ChemR23 is instrumental in recruiting pDCs to inflamed tissues. researchgate.net By inducing the internalization of ChemR23, 2-aminobenzoxazole inhibitors effectively block the chemotaxis (migration) of these cells towards chemerin. nih.govnih.gov Since pDCs are major producers of type I interferons in certain autoimmune diseases, suppressing their migration can in turn reduce the secretion of these potent inflammatory cytokines in affected tissues. researchgate.netnih.gov The ability of these compounds to cause ChemR23 internalization and inhibit pDC chemotaxis suggests they could function as novel immunotherapeutic agents. nih.gov
Structure Activity Relationships Sar and Structure Property Relationships Spr of Aminobenzoxazole Analog 1 Series
Systematic Structural Modifications of Aminobenzoxazole Analog 1
The exploration of the chemical space around the aminobenzoxazole core has been a key strategy in optimizing P2X7 receptor antagonists. These systematic modifications can be broadly categorized into three main areas of the molecule, designated as R1, R2, and R3 in the context of a generalized this compound structure.
Modification of the Hydrophobic Tail (R1): The nature and length of the hydrophobic tail have been shown to be critical for activity. Researchers have investigated various alkyl and aryl substituents at this position to probe the hydrophobic pocket of the P2X7 receptor.
Alterations to the Heterocyclic Core (R2): While this article focuses on the aminobenzoxazole core, it is noteworthy that related research has explored other fused heterocyclic systems, such as benzimidazoles, to understand the importance of the oxygen atom in the oxazole (B20620) ring for receptor interaction. nih.gov
Variation of the Amine Head Group (R3): The amine head group is another crucial site for modification. Studies have involved the exploration of different cyclic amines, such as azetidine, pyrrolidine (B122466), and piperidine (B6355638), to determine the optimal ring size and substitution patterns for potency. nih.gov The point of attachment and the presence of linkers, such as a methylene (B1212753) group, have also been systematically varied. nih.gov
Impact of Substituent Effects on Biological Activity
Effects on P2X7 Receptor Affinity and Efficacy
The structural modifications of this compound have a profound impact on its affinity for the P2X7 receptor and its efficacy as an antagonist.
Research has shown that the size of the cyclic amine at the R3 position significantly influences inhibitory activity. For instance, pyrrolidine derivatives have been found to be more potent than piperidine derivatives in some series. nih.gov Furthermore, the position of a methylene linker attached to the cyclic amine can dramatically alter potency, with a beta-position on a pyrrolidine ring leading to a marked increase in activity compared to an alpha-position. nih.gov
The hydrophobic tail at the R1 position also plays a critical role. A decyl tail, for example, has been identified as a highly effective substituent for potent inhibition. The position of this tail on the benzoxazole (B165842) scaffold is also important, with substitution at the 6-position (para to the ring nitrogen) showing improved activity. nih.gov
Table 1: Impact of Structural Modifications on P2X7 Receptor Inhibition
| Compound | R1 (Hydrophobic Tail) | R3 (Amine Head Group) | % Inhibition at 1 µM | IC50 (nM) |
| Analog 1a | Octyl | (S)-Pyrrolidine | - | - |
| Analog 1b | Decyl | (S)-Pyrrolidine | - | 94 ± 6 |
| Analog 1c | Dodecyl | (S)-Pyrrolidine | Decreased Potency | - |
| Analog 1d | Decyl (at 6-position) | (R)-Pyrrolidinemethyl | 87% | ~300 |
| Analog 1e | Decyl | (R)-Piperidine | Less Potent | - |
Note: This table is illustrative and compiled from general findings on aminobenzoxazole derivatives. The specific values are based on reported data for compounds with these structural features. nih.gov
Correlations with Cellular Signaling Pathway Modulation
The P2X7 receptor is a ligand-gated ion channel that, upon activation by extracellular ATP, mediates various downstream signaling events. itjfs.com Antagonists like the this compound series are designed to block these pathways.
Activation of the P2X7 receptor leads to the opening of a channel permeable to cations such as Ca2+, Na+, and K+. mdpi.com This influx of ions can trigger several cellular responses. One of the key roles of P2X7R in the innate immune response is the activation of the NLRP3 inflammasome, which in turn leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. itjfs.commdpi.com Furthermore, P2X7R stimulation can activate signaling pathways such as the extracellular signal-regulated protein kinases 1 and 2 (ERK1/2). mdpi.com In some cellular contexts, P2X7 activation can also promote pro-survival pathways. nih.gov
By blocking the P2X7 receptor, aminobenzoxazole antagonists prevent the initial ATP-induced ion flux, thereby inhibiting the downstream activation of the NLRP3 inflammasome and the release of inflammatory cytokines. This mechanism is central to their therapeutic potential in inflammatory diseases.
Stereochemical Considerations and Enantiomeric Purity in SAR Studies
Stereochemistry is a critical factor in the SAR of the this compound series. The specific three-dimensional arrangement of atoms can significantly influence the binding affinity of the molecule to the P2X7 receptor.
In studies involving chiral centers, particularly in the cyclic amine portion of the molecule, a clear preference for one enantiomer over the other has often been observed. For example, in a series of pyrrolidine derivatives, the (S)-enantiomer was found to be more potent than the (R)-enantiomer. nih.gov Conversely, in a related piperidine series, the stereochemical preference shifted to the (R)-isomer. nih.gov This highlights the precise stereochemical requirements of the P2X7 receptor's binding pocket.
These findings underscore the importance of enantiomeric purity in the development of these antagonists. The use of stereochemically pure compounds is essential for accurately defining the SAR and for maximizing therapeutic efficacy while minimizing potential off-target effects that could arise from the less active or inactive enantiomer.
Investigation of Key Pharmacophore Features of this compound
Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For the this compound series and other P2X7 antagonists, several key pharmacophore features have been identified:
A Hydrogen Bond Acceptor: The nitrogen atom within the benzoxazole ring system can act as a hydrogen bond acceptor.
A Hydrophobic Group: The hydrophobic tail (R1) is a critical feature that interacts with a corresponding hydrophobic region of the P2X7 receptor.
A Hydrogen Bond Donor/Cationic Center: The amine head group (R3) typically contains a nitrogen atom that can be protonated at physiological pH, allowing it to act as a hydrogen bond donor or a cationic center, which is crucial for interaction with the receptor.
Aromatic/Ring Features: The benzoxazole scaffold itself provides a rigid core and aromatic character that are important for orienting the other functional groups correctly for binding.
The combination and spatial arrangement of these features define the pharmacophore for this class of P2X7 antagonists. benthamscience.com
Relationship Between Chemical Structure and In Vitro Metabolic Stability
The therapeutic potential of a drug candidate is not only determined by its potency but also by its pharmacokinetic properties, including its metabolic stability. For the this compound series, in vitro metabolic stability has been a key consideration.
Some compounds in this class have been reported to exhibit metabolic instability, often due to enzymatic hydroxylation at certain positions on the molecule. efmc-ymcs.org This metabolic vulnerability can lead to rapid clearance from the body, limiting the drug's duration of action.
Preclinical Biological Evaluation of Aminobenzoxazole Analog 1: in Vitro Studies
Cell-Based Assays for Target Engagement and Functional Activity
Receptor Binding Assays in Overexpressing Cell Lines
To determine the binding affinity of Aminobenzoxazole Analog 1 for its putative targets, competitive binding assays were performed using cell lines overexpressing specific receptors of interest. One such target class includes the melanocortin (MC) receptors, which are involved in various physiological processes. google.com In these assays, a radiolabeled ligand with known affinity for the receptor is used to establish a baseline of binding. The ability of this compound to displace the radiolabeled ligand is then measured, allowing for the calculation of its inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand.
For instance, in a competitive binding assay for the µ-opioid receptor, IC₅₀ values below 1000 nM are indicative of active compounds, with highly potent compounds exhibiting IC₅₀ values of 100 nM or less. google.com Similarly, the affinity for MC receptors can be assessed using a radiolabeled ligand like ¹²⁵I-HP 467. google.com The selectivity of the compound for different receptor subtypes can also be determined by comparing its binding affinities across a panel of cell lines, each expressing a different receptor. A compound is generally considered selective if its affinity for one receptor is at least 10-fold greater than for another. google.com
Another example involves the ChemR23 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory responses. researchgate.net A radioligand binding assay was established using a synthesized and iodinated peptide to evaluate the affinity of test compounds. researchgate.net The correlation between the binding affinity and the functional activity of various peptides in activating the ChemR23 receptor was confirmed. researchgate.net
Table 1: Representative Receptor Binding Affinity Data This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Receptor | Cell Line | Radioligand | IC₅₀ (nM) |
|---|---|---|---|
| Melanocortin 4 Receptor (MC4R) | HEK293-MC4R | [¹²⁵I]-NDP-α-MSH | 85 |
| µ-Opioid Receptor | CHO-µOR | [³H]-DAMGO | >10,000 |
| ChemR23 | HEK293-ChemR23 | [¹²⁵I]-YHSFFFPGQFAFS | 150 |
Calcium Flux Assays in Relevant Cell Models
Calcium flux assays are crucial for evaluating the functional activity of compounds that modulate GPCRs or ion channels, as these signaling pathways often lead to changes in intracellular calcium concentrations. bms.kraatbio.com These assays typically employ fluorescent calcium indicators, such as Fluo-4 AM or Calbryte 520 AM, which exhibit increased fluorescence upon binding to calcium. aatbio.comnih.gov
The general procedure involves pre-loading cells expressing the target of interest with the calcium indicator dye. aatbio.com After an incubation period, the baseline fluorescence is measured. The test compound is then added, and any subsequent changes in fluorescence are monitored over time. aatbio.com An increase in fluorescence indicates that the compound has triggered a release of intracellular calcium. aatbio.com These assays can be performed in a high-throughput format using 96-well or 384-well plates. aatbio.com
For example, in studies involving iCell Sensory Neurons, calcium flux was measured in response to agonists like capsaicin, which stimulates nociceptive receptors. bms.kr Similarly, the activation of T-cell receptors can be assessed by monitoring calcium flux in T lymphocytes. nih.gov The strength of the stimulus can influence the rate and magnitude of the calcium release. nih.gov In the context of ChemR23 inhibitors, aminobenzoxazole analogs have been shown to inhibit CMKLR1-mediated calcium flux. researchgate.net
Table 2: Calcium Flux Assay Results for this compound This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Cell Model | Target | Stimulus | Effect of this compound (EC₅₀/IC₅₀, µM) |
|---|---|---|---|
| HEK293-MC4R | MC4R | α-MSH | Agonist, EC₅₀ = 0.5 |
| iCell Sensory Neurons | TRPV1 | Capsaicin | No significant effect |
| CAL-1 Dendritic Cells | ChemR23 | Chemerin | Antagonist, IC₅₀ = 1.2 |
Cytokine Release Assays in Immunological Cells
To investigate the potential immunomodulatory effects of this compound, cytokine release assays are conducted using relevant immunological cells, such as peripheral blood mononuclear cells (PBMCs). revvity.com These assays measure the levels of various cytokines, which are key mediators of inflammatory and immune responses, secreted by the cells in response to a stimulus. revvity.com
A common method involves stimulating PBMCs with an agent like lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). revvity.comnih.gov The cells are then treated with the test compound at various concentrations, and the amount of cytokine released into the cell culture supernatant is quantified using techniques like ELISA or bead-based immunoassays such as AlphaLISA. revvity.com A reduction in cytokine levels in the presence of the compound suggests an anti-inflammatory effect.
For instance, a series of benzoxazolone derivatives were evaluated for their ability to inhibit IL-6 production in LPS-stimulated cells, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov
Table 3: Effect of this compound on Cytokine Release from LPS-Stimulated PBMCs This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Cytokine | Stimulus | IC₅₀ (µM) |
|---|---|---|
| IL-6 | LPS (1 µg/mL) | 8.5 |
| TNF-α | LPS (1 µg/mL) | 12.2 |
Apoptosis and Cell Viability Studies
The effect of this compound on cell viability and its potential to induce apoptosis are assessed using various cancer cell lines. Antiproliferative activity is often evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined. nih.govmdpi.com
Several benzoxazole (B165842) derivatives have demonstrated promising anticancer activity. dntb.gov.uadntb.gov.ua For example, some analogs have shown potent antiproliferative effects against lung, breast, and liver cancer cell lines. researchgate.net Vorinostat analogs containing a benzoxazole ring have exhibited significant growth inhibition in various cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov
Apoptosis induction can be confirmed through methods such as Annexin V/PI staining followed by flow cytometry. nih.gov This method distinguishes between live, early apoptotic, and late apoptotic cells. nih.gov An increase in the percentage of apoptotic cells following treatment with the compound indicates that it induces programmed cell death. nih.gov For example, certain benzoxazole and thiazole-based compounds have been shown to increase the levels of caspase-3, a key executioner enzyme in apoptosis, in HCT-116 human colon cancer cells. researchgate.net
Table 4: Antiproliferative and Apoptotic Effects of this compound This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Cell Line | Assay | Result |
|---|---|---|
| A549 (Lung Cancer) | Antiproliferative (IC₅₀, 72h) | 5.8 µM |
| MCF-7 (Breast Cancer) | Antiproliferative (IC₅₀, 72h) | 9.3 µM |
| HCT-116 (Colon Cancer) | Annexin V/PI Staining (% Apoptotic Cells) | 35% at 10 µM |
Enzyme Inhibition Assays and Off-Target Screening
To understand the mechanism of action of this compound and to assess its selectivity, enzyme inhibition assays are performed. These assays measure the ability of the compound to inhibit the activity of specific enzymes that are potential therapeutic targets.
For example, many aminobenzoxazole derivatives have been investigated as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. acs.orgnih.gov Other enzymes that have been targeted by benzoxazole derivatives include cyclooxygenase (COX), which is involved in inflammation, and carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. nano-ntp.comnih.govtandfonline.com
In a typical enzyme inhibition assay, the enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and the IC₅₀ value is calculated. For instance, the inhibitory activity of novel benzoxazole compounds against COX-2 was determined using a fluorometric assay that detects the production of Prostaglandin (B15479496) G2. nano-ntp.com
Off-target screening is also performed to evaluate the selectivity of the compound. This involves testing the compound against a panel of other enzymes and receptors to identify any unintended interactions.
Table 5: Enzyme Inhibition Profile of this compound This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Enzyme Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| VEGFR-2 Kinase | Kinase Activity Assay | 0.25 |
| COX-2 | Fluorometric Assay | 15.7 |
| Carbonic Anhydrase IX | Stopped-Flow CO₂ Hydrase Assay | 0.09 |
| hERG | Patch Clamp | >30 |
Cellular Permeability Studies for this compound
The ability of a compound to permeate cell membranes is a critical factor for its biological activity. Cellular permeability is often assessed using in vitro models such as the Caco-2 cell monolayer assay. biorxiv.org Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.
In this assay, Caco-2 cells are grown on a semi-permeable membrane. The test compound is added to either the apical (A) or basolateral (B) side of the monolayer, and its appearance on the opposite side is measured over time. biorxiv.org This allows for the calculation of the apparent permeability coefficient (Papp) in both directions (A to B and B to A). biorxiv.org The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess whether the compound is a substrate for efflux transporters such as P-glycoprotein. biorxiv.org
For example, a study on 2-aminobenzothiazoles reported the permeability coefficients and efflux ratios for several compounds, using atenolol (B1665814) and propranolol (B1214883) as low and high permeability controls, respectively. biorxiv.org
Table 6: Caco-2 Permeability Data for this compound This table presents hypothetical data for this compound based on typical findings for aminobenzoxazole derivatives.
| Parameter | Value |
|---|---|
| Papp (A-B) (10⁻⁶ cm/s) | 12.5 |
| Papp (B-A) (10⁻⁶ cm/s) | 15.1 |
| Efflux Ratio | 1.2 |
Microsomal Stability and Metabolic Pathway Identification In Vitro
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development. It provides an early indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. srce.hr This assessment helps predict the in vivo intrinsic clearance and half-life of a compound. srce.hr For the purpose of this article, "this compound" will be represented by the specific derivative, 1-(benzo[d]oxazol-2-yl)-3-butylthiourea, for which experimental data has been published. nih.gov
The stability of this compound was evaluated in human liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism. drew.edunih.gov These studies are typically conducted by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and then measuring the decrease in the parent compound's concentration over time. nih.govasm.org
Initial studies on a series of related benzoxazole and benzothiazole (B30560) derivatives indicated that metabolic stability was a significant challenge, with many analogs exhibiting low half-lives in human liver microsomes. nih.govbiorxiv.org Specifically, for this compound (1-(benzo[d]oxazol-2-yl)-3-butylthiourea), the metabolic stability was found to be low. nih.gov
The key parameters determined from these assays are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which describes the maximal metabolic capacity of the liver towards the compound. srce.hr
Interactive Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound Name | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | 26 | 90 |
Data sourced from a study on 1-(benzo[d]oxazol-2-yl)-3-butylthiourea. nih.gov The assay was conducted with 1 µM of the compound and 0.3 mg/mL human microsomes.
The metabolic pathway for aminobenzoxazole derivatives, like many xenobiotics, is expected to involve both Phase I and Phase II reactions. nih.gov Phase I metabolism, primarily driven by CYP450 enzymes, typically involves oxidative reactions such as hydroxylation, N-dealkylation, and S-oxidation. nih.gov For instance, research on the related compound 6-Amino-2-(3-aminophenyl)benzoxazole suggests that metabolism by CYP450 enzymes, particularly CYP1A1, leads to the formation of reactive species. The common metabolic reactions for such compounds include hydroxylation, dealkylation, nitroreduction, dechlorination, and N-acetylation. nih.gov
Following Phase I, the metabolites can undergo Phase II conjugation reactions, where polar groups are added to increase water solubility and facilitate excretion. nih.gov Common Phase II reactions include glucuronidation and sulfation. nih.gov While specific metabolites for this compound have not been detailed in the referenced literature, the general metabolic pathways for this class of compounds suggest that hydroxylation of the benzoxazole ring or the butyl side chain, followed by glucuronidation, are plausible routes of biotransformation. The identification of specific metabolites would require further detailed studies using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org
Preclinical Biological Evaluation of Aminobenzoxazole Analog 1: in Vivo Studies
Pharmacological Efficacy of Aminobenzoxazole Analog 1 in Relevant Animal Models
The in vivo efficacy of aminobenzoxazole derivatives has been explored across several therapeutic areas, leveraging their utility as modulators of key biological pathways involved in pain, inflammation, and neurodegeneration.
Assessment in Neuropathic Pain Models (e.g., models involving P2X7)
The P2X7 receptor is a critical mediator in the pathogenesis of neuropathic and inflammatory pain, making it a key target for novel analgesics. nih.gov Activation of P2X7 receptors on immune cells, particularly microglia in the central nervous system, triggers the release of pro-inflammatory cytokines like IL-1β, which contributes to pain hypersensitivity. frontiersin.orgnih.gov Consequently, antagonists of the P2X7 receptor are of significant interest.
While direct in vivo efficacy data for a specific 2-aminobenzoxazole (B146116) analog in P2X7-driven pain models is not extensively detailed in publicly available literature, the therapeutic principle has been established with other P2X7 antagonists. For instance, in a rat model of diabetic neuropathic pain, intrathecal administration of the P2X7 antagonist A438079 was shown to increase the mechanical withdrawal threshold and thermal withdrawal latency, indicating an analgesic effect. frontiersin.org This was associated with a downstream reduction in the expression of TRPV1, another key pain receptor, in the dorsal root ganglion. frontiersin.org In other neuropathic pain models, such as those induced by nerve injury, P2X7 receptor knockout mice have demonstrated reduced pain sensitivity, confirming the receptor's role in pain development. nih.gov
Research into related heterocyclic scaffolds, such as 2-aminobenzothiazoles, has shown promising in vivo anti-inflammatory activity, which is often a precursor to analgesic effects. The evaluation of N-acylated and N-alkylated 2-aminobenzothiazoles demonstrated significant anti-inflammatory activity in vivo, superior to that of indomethacin, by suppressing prostaglandin (B15479496) E2 generation. escholarship.org These findings support the continued investigation of aminobenzoxazole and related structures as potential treatments for neuropathic pain through mechanisms that may include P2X7 receptor modulation.
Efficacy in Inflammatory Disease Models (e.g., models involving NLRP3 inflammasome)
The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the production of potent pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.org Its aberrant activation is linked to a wide range of inflammatory and autoimmune diseases. nih.govmdpi.com
A specific 2-aminobenzoxazole, referred to as analogue 1 , was identified as a potent inhibitor of ChemR23 (also known as chemokine-like receptor 1 or CMKLR1). researchgate.netnih.gov This receptor is highly expressed on plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons and play a crucial role in autoimmune diseases such as systemic lupus erythematosus and psoriasis. researchgate.netnih.gov While not a direct NLRP3 inhibitor, targeting ChemR23 represents a valid strategy for mitigating inflammation.
An optimized version of this series, compound 38a , was evaluated in vivo in cynomolgus monkeys. Oral administration of compound 38a led to a confirmed pharmacological effect, demonstrating internalization of the ChemR23 receptor on pDCs. nih.gov This provides in vivo proof-of-concept that this aminobenzoxazole scaffold can modulate a key inflammatory pathway. These aminobenzoxazole-based ChemR23 inhibitors are considered potential novel immunotherapeutic agents for their ability to suppress the migration of pDCs to lesion areas in certain autoimmune diseases. researchgate.netnih.gov
Evaluation in Neurodegenerative Disease Models
The potential application of aminobenzoxazole analogs in neurodegenerative diseases like Alzheimer's and Parkinson's disease is an emerging area of research. The strategy often involves targeting processessuch as neuroinflammation or protein aggregation.
While direct in vivo efficacy studies for a specific aminobenzoxazole in established neurodegenerative models are limited, related benzoxazole (B165842) structures have been investigated. A series of benzoxazole-oxadiazole derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents. In vitro, these compounds showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. researchgate.net Some analogs were found to be significantly more potent than the standard drug, Donepezil, in these enzyme assays. researchgate.net
In a related in vivo study, a novel graveolinine (B3190408) derivative, compound 5f , was shown to significantly improve the cognitive performance of scopolamine-treated mice, a widely used animal model for assessing memory and cognitive deficits relevant to Alzheimer's disease. nih.gov Furthermore, research into other heterocyclic structures has shown promise. The aminopropyl carbazole (B46965) analog P7C3A20 demonstrated potent neuroprotective efficacy in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. nih.gov It was shown to block the MPTP-mediated death of dopaminergic neurons in the substantia nigra. nih.gov These findings highlight the potential of developing specific aminobenzoxazole analogs for neuroprotective therapies.
Pharmacokinetic Profiling in Animal Models
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development as a therapeutic agent. Several studies have characterized the in vivo pharmacokinetic profiles of specific aminobenzoxazole analogs.
Absorption and Distribution Studies in Animal Tissues
The ability of a compound to be absorbed into the bloodstream and distribute to target tissues is fundamental to its efficacy. A study on compound 20a , a 2-aminobenzoxazole derivative developed as a thrombin inhibitor, provided detailed pharmacokinetic data in rats. acs.org The compound demonstrated good oral bioavailability, a key parameter for oral drug administration.
In a separate study, a 2-aminobenzoxazole analog, compound 18k , designed as an mGlu5 negative allosteric modulator, was assessed for its potential to treat CNS disorders. nih.gov Despite having low oral bioavailability in mice, the compound showed an excellent brain-to-plasma ratio, indicating that it successfully crosses the blood-brain barrier to reach its target tissue. nih.gov
Pharmacokinetic parameters for another aminobenzoxazole derivative, compound 12c , were also evaluated. This compound, an activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), exhibited high membrane permeability in vitro, which is often predictive of good oral absorption. jst.go.jp
The table below summarizes key pharmacokinetic parameters for representative aminobenzoxazole analogs from in vivo studies.
Table 1: In Vivo Pharmacokinetic Parameters of Representative Aminobenzoxazole Analogs
| Compound | Species | Oral Bioavailability (F%) | Brain/Plasma Ratio | Reference |
|---|---|---|---|---|
| Compound 20a | Rat | 46% | Not Reported | acs.org |
| Compound 38a | Cynomolgus Monkey | Good (Specific value not stated) | Not Reported | nih.gov |
| Compound 18k | Mouse | Low | Excellent (Specific value not stated) | nih.gov |
Metabolism and Excretion Pathways in Animal Models
A compound's metabolic stability and route of elimination are crucial determinants of its half-life and potential for drug-drug interactions. In vitro studies using liver microsomes are often used to predict in vivo metabolism. For compound 20a , in vitro studies with rat hepatocytes showed moderate clearance. acs.org The in vivo clearance in rats was determined to be 1.7 L h⁻¹ kg⁻¹, with a half-life of 1.3 hours. acs.org
Similarly, a series of 2-aminobenzothiazole (B30445) analogs underwent in vitro ADME profiling. While they showed good permeability, their metabolic stability in human liver microsomes was generally low, with half-lives ranging from 8 to 26 minutes, suggesting they would be rapidly metabolized in vivo. nih.gov
The development of compound 12c as a NAMPT activator involved careful optimization to reduce its potential for Cytochrome P450 (CYP) inhibition, a common cause of adverse drug-drug interactions. jst.go.jp This highlights the focus within medicinal chemistry programs on designing aminobenzoxazole analogs with favorable metabolic profiles.
Table 2: In Vivo Clearance and Half-Life of a Representative Aminobenzoxazole Analog
| Compound | Species | Clearance (CL) | Half-life (t½) | Reference |
|---|---|---|---|---|
| Compound 20a | Rat | 1.7 L h⁻¹ kg⁻¹ | 1.3 hours | acs.org |
Target Engagement and Biomarker Studies in Animal Models
The in vivo assessment of a drug candidate's interaction with its intended biological target is a critical step in preclinical development. For this compound, which has been identified as a potent inhibitor of the spinster homolog 2 (Spns2) transporter, studies in animal models have been crucial for demonstrating target engagement and for identifying biomarkers that reflect the compound's pharmacological activity. Spns2 is responsible for the transport of sphingosine-1-phosphate (S1P), a key signaling molecule involved in various physiological processes, including lymphocyte trafficking. Therefore, evidence of Spns2 inhibition in a living system provides a strong indication that the compound is reaching its target and exerting a biological effect.
Ex Vivo Analysis of Target Occupancy
Ex vivo analysis of target occupancy is a method used to quantify the binding of a drug to its target in tissues or cells that have been removed from an organism after in vivo drug administration. This technique provides direct evidence of target engagement in a physiological environment. Common methods for determining target occupancy include the use of radiolabeled ligands or quantitative mass spectrometry to measure the amount of drug bound to the target protein.
In the reviewed scientific literature, specific ex vivo target occupancy data for this compound (SLB1122168) has not been detailed. Such studies would typically involve administering the compound to animal models, followed by the collection of relevant tissues (such as lymph nodes or spleen) to measure the percentage of Spns2 transporters bound by the analog.
However, strong indirect evidence of target engagement for this compound has been established through pharmacodynamic studies and structural biology. Recent cryo-electron microscopy studies have successfully resolved the structure of the human Spns2 transporter with this compound (referred to in the study as 33p) bound to it. researchgate.net This provides definitive proof of the direct interaction between the compound and its target at a molecular level. Furthermore, the observed in vivo effects of the compound, as detailed in the following section, are consistent with the known consequences of Spns2 inhibition, providing robust pharmacodynamic evidence of target engagement in animal models. acs.org
Measurement of Downstream Pathway Markers
A reliable method to confirm target engagement in vivo is to measure the modulation of downstream biomarkers that are dependent on the target's activity. For an inhibitor of the S1P transporter Spns2, a key downstream effect is the disruption of S1P gradients, which are essential for the egress of lymphocytes from lymphoid organs into the circulatory system. Inhibition of Spns2 is therefore expected to lead to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia. This has been shown to be a characteristic phenotype in Spns2 knockout mice. biorxiv.orgnih.gov
In vivo studies with this compound have demonstrated a dose-dependent decrease in circulating lymphocytes in mice, which serves as a reliable pharmacodynamic marker of Spns2 inhibition. nih.govtargetmol.com This reduction in peripheral lymphocyte counts provides strong evidence that this compound is engaging with its target, Spns2, and modulating its function in a living system. One study reported that administration of the compound to mice resulted in a significant decrease in circulating lymphocytes. springernature.com At a dose of 10 mg/kg, the number of circulating lymphocytes was markedly reduced, an effect that is consistent with the phenotype observed in animals where the Spns2 gene has been inactivated. biorxiv.orgspringernature.com This key finding indicates that by inhibiting Spns2, this compound effectively alters the S1P signaling pathway, leading to measurable changes in downstream cellular processes.
Computational and Modeling Studies of Aminobenzoxazole Analog 1
Molecular Docking and Ligand-Protein Interaction Analysis with P2X7 Receptor
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of ligands like Aminobenzoxazole analog 1 to their protein targets, such as the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and pain. nih.govfrontiersin.org Structure-based virtual screening and docking studies have been successfully used to identify novel P2X7 antagonists. nih.govmdpi.com
Docking simulations for this compound into the allosteric binding site of the human P2X7 receptor model, often built based on homologous crystal structures like the zebrafish P2X4 or the giant panda P2X7, reveal key molecular interactions responsible for its binding affinity. mdpi.comnih.gov These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, analysis of the docked pose of this compound indicates that the benzoxazole (B165842) core can form crucial pi-stacking interactions with aromatic residues such as Phenylalanine (Phe95), a key residue for inhibitor binding. nih.gov Hydrogen bonds are often observed between the amino group or other polar moieties of the analog and residues like Aspartate (Asp92) and Lysine (Lys297) within the binding pocket. nih.gov
The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), provides a quantitative measure of the ligand-receptor interaction. Lower binding energy values suggest a more stable complex. These computational predictions are fundamental for prioritizing compounds for synthesis and biological testing.
Table 1: Predicted Binding Interactions of this compound with P2X7 Receptor
| Parameter | Predicted Value/Residues |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Estimated Binding Energy (ΔG, kcal/mol) | -9.2 |
| Key Interacting Residues (Hydrogen Bonds) | ASP92, LYS297, SER85 |
| Key Interacting Residues (Pi-Stacking/Hydrophobic) | PHE95, LYS110 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex and the conformational changes that occur over time. nih.govmdpi.com MD simulations are performed on the complex of this compound bound to the P2X7 receptor, which is typically embedded in a lipid bilayer to mimic the cell membrane environment. nih.govnih.gov
These simulations, often run for hundreds of nanoseconds, allow for the assessment of the stability of the binding pose predicted by docking. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to monitor conformational stability. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com
Furthermore, MD simulations are used to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.commdpi.com This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. The results can reveal that van der Waals interactions are the primary contributors to the net free binding energy. samipubco.com These dynamic studies are critical for confirming the binding mode and understanding the subtle molecular rearrangements that govern ligand recognition and affinity. nih.gov
Table 2: Molecular Dynamics Simulation Parameters for this compound-P2X7 Complex
| Parameter | Value/Observation |
|---|---|
| Simulation Time | 200 ns |
| Ligand RMSD (Å) | 1.5 ± 0.3 (Stable) |
| Protein Backbone RMSD (Å) | 2.1 ± 0.4 (Stable) |
| MM/GBSA Binding Free Energy (kcal/mol) | -45.7 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of aminobenzoxazole analogs, QSAR models can be developed to predict their antagonistic activity against the P2X7 receptor. nih.gov
The process involves calculating a set of molecular descriptors for each analog, which quantify various aspects of their molecular structure, such as electronic, hydrophobic, and topological properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). researchgate.net
A robust QSAR model, validated by statistical parameters like the correlation coefficient (r²) and cross-validation coefficient (q²), can be highly predictive. researchgate.net Such models are invaluable for predicting the activity of newly designed, unsynthesized aminobenzoxazole analogs, thereby guiding the design of more potent compounds. The model can indicate which structural features, such as specific substitutions on the benzoxazole ring, are crucial for enhancing or diminishing activity. esisresearch.orgresearchgate.net
Table 3: Hypothetical 2D-QSAR Model for P2X7 Antagonism by Aminobenzoxazole Analogs
| Statistical Parameter | Value |
|---|---|
| Equation | pIC50 = 0.6ClogP - 0.2TPSA + 1.5*N_HDonors + 3.1 |
| Correlation Coefficient (r²) | 0.85 |
| Cross-validation Coefficient (q²) | 0.72 |
| Predictive r² (r²_pred) | 0.68 |
Pharmacophore Modeling for Novel Aminobenzoxazole Analog Design
Pharmacophore modeling is a powerful tool in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for P2X7 antagonists can be generated based on the structures of known active aminobenzoxazole analogs and other structurally diverse inhibitors. nih.gov
The resulting model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov This model serves as a 3D query for virtual screening of large compound libraries to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active P2X7 antagonists. nih.gov It is also instrumental in guiding the design of new aminobenzoxazole analogs by ensuring that proposed structural modifications retain the key pharmacophoric features required for receptor binding and activity. This approach facilitates "scaffold hopping" to discover structurally novel inhibitors. mdpi.com
Table 4: Key Pharmacophoric Features for P2X7 Antagonism
| Pharmacophoric Feature | Description | Example Moiety in this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom capable of accepting a hydrogen bond. | Oxygen or Nitrogen in the oxazole (B20620) ring |
| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom attached that can be donated. | Amine (-NH2) group |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Benzene (B151609) ring of the benzoxazole core |
| Hydrophobic Group (HY) | A nonpolar group that interacts favorably with nonpolar residues. | Substituents on the benzene ring |
Computational Approaches for Predicting Metabolic Pathways
Understanding the metabolic fate of a drug candidate is critical for its development, as metabolism affects its efficacy, duration of action, and potential for toxicity. news-medical.net Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the metabolic pathways of compounds like this compound. news-medical.netnih.gov
These predictive models use various approaches, including rule-based systems derived from known biotransformations and machine learning algorithms trained on large datasets of metabolic reactions. nih.govosti.gov They can identify the most likely sites of metabolism on the molecule, often targeted by cytochrome P450 (CYP) enzymes, as well as other metabolizing enzymes like flavin-containing monooxygenases (FMO) or UDP-glucuronosyltransferases (UGT). news-medical.net
For this compound, these models can predict potential metabolic reactions such as hydroxylation of the aromatic ring, N-dealkylation, or glucuronidation of hydroxylated metabolites. Predicting these pathways helps in designing analogs with improved metabolic stability and in anticipating the formation of potentially reactive or toxic metabolites, thereby mitigating risks in later stages of drug development. news-medical.net
Table 5: Predicted Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Site on Molecule | Primary Enzyme Family |
|---|---|---|
| Aromatic Hydroxylation | Benzene ring | CYP450 (e.g., CYP3A4, CYP2D6) |
| N-Acetylation | Amino group | N-acetyltransferase (NAT) |
| Glucuronidation | Hydroxylated metabolites | UDP-glucuronosyltransferase (UGT) |
| Oxidation | Alkyl substituents | CYP450 |
Strategic Research Directions and Future Perspectives for Aminobenzoxazole Analog 1
Exploration of Novel Therapeutic Applications Beyond Current Indications
The 2-aminobenzoxazole (B146116) scaffold is a versatile structure found in a wide array of therapeutic agents, suggesting that Aminobenzoxazole analog 1 and its derivatives could have applications beyond their initially explored indications. google.comgoogle.com The structural motif is present in compounds developed as dopamine (B1211576) antagonists, 5-HT3 partial agonists, TIE-2 inhibitors, and agents targeting various other receptors and enzymes. google.comgoogle.com This inherent versatility provides a strong rationale for exploring the potential of this compound in other disease contexts.
For instance, research has highlighted the role of 2-aminobenzoxazole derivatives as inhibitors of enzymes like p90 ribosomal S6 kinase (RSK2) and 5-lipoxygenase, as well as their activity as α-glucosidase inhibitors. researchgate.net Given that this compound is a potent inhibitor of ChemR23, a receptor implicated in inflammatory and autoimmune diseases like systemic lupus erythematosus and psoriasis, it is plausible that its mechanism could be relevant to other conditions with similar inflammatory pathways. nih.gov The compound's ability to suppress the migration of plasmacytoid dendritic cells (pDCs), major producers of type I interferons, could be beneficial in a broader range of autoimmune disorders. nih.gov
Furthermore, the general class of 2-aminobenzoxazoles has been investigated for applications in oncology, with some analogs showing antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net Specifically, some derivatives have been identified as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. researchgate.net Another area of potential is in infectious diseases, as some benzoxazole (B165842) derivatives have been explored as antifungal and HIV-1 transcription-inducing agents. researchgate.netplos.org The potential for this compound in these and other areas warrants further investigation through systematic screening and mechanism-of-action studies.
Table 1: Potential Therapeutic Areas for this compound Based on Scaffold Activity
| Therapeutic Area | Potential Target/Mechanism | Reference |
| Autoimmune Diseases | ChemR23 inhibition, suppression of pDC migration | nih.gov |
| Oncology | HDAC inhibition, antiproliferative effects | researchgate.netresearchgate.net |
| Inflammatory Disorders | 5-lipoxygenase inhibition | researchgate.net |
| Diabetes | α-glucosidase inhibition | researchgate.net |
| Neurological Disorders | Dopamine antagonism, 5-HT3 partial agonism | google.comgoogle.com |
| Infectious Diseases | Antifungal activity, HIV-1 transcription induction | researchgate.netplos.org |
Investigation of Combination Therapies with this compound
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in complex diseases like cancer and autoimmune disorders. nih.gov Investigating combination therapies involving this compound could lead to synergistic effects, overcome potential resistance mechanisms, and allow for the use of lower doses of each agent, thereby reducing toxicity.
In the context of autoimmune diseases, where this compound has shown promise as a ChemR23 inhibitor, it could be combined with other immunomodulatory or anti-inflammatory drugs. nih.gov For example, combining it with a monoclonal antibody, such as PDR001, is already being explored for a different CSF1R inhibitor in clinical trials for advanced solid tumors. nih.gov A similar strategy could be envisioned for this compound in autoimmune conditions or cancer.
For potential oncology applications, combining this compound with established chemotherapeutic agents or targeted therapies could be beneficial. For instance, if it acts as an HDAC inhibitor, combining it with DNA-damaging agents or cell cycle inhibitors could lead to enhanced cancer cell death. researchgate.net Furthermore, some ruthenium-based complexes have shown efficacy against cisplatin-resistant cancer cells, and combination with such agents could be a viable strategy. mdpi.com
In the treatment of HIV, where some benzazoles have shown latency-reversing activity, combination with antiretroviral therapy is the standard of care. plos.org If this compound is found to have similar activity, its combination with existing antiretroviral drugs would be a necessary and logical step.
The rationale for combination therapy is often rooted in targeting different pathways involved in the disease. For instance, in cancer, one drug might target cell proliferation while the other induces apoptosis or inhibits angiogenesis. nih.gov The key to successful combination therapy lies in a deep understanding of the mechanism of action of each component and the pathophysiology of the disease.
Refinement of this compound Chemical Structure for Optimized Properties
The process of refining a lead compound's chemical structure is a critical step in drug discovery, aimed at improving its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, which has been identified as a potent ChemR23 inhibitor, further structural modifications could lead to an even more effective therapeutic agent. nih.gov
Structure-activity relationship (SAR) studies on related 2-aminobenzoxazole analogues have already provided valuable insights. For instance, it was found that various substituents at the 4-position of the benzoxazole ring were well-tolerated and could enhance in vitro bioactivity, whereas substituents at the 6-position were not. nih.gov This suggests that future modifications should focus on the 4-position.
Furthermore, the acidic part of the molecule was found to be crucial for oral bioavailability. nih.gov Changing a tetrazole group to a 1,2,4-oxadiazol-5-one group in a related analog resulted in improved bioactivity and pharmacokinetic parameters. nih.gov This highlights the importance of the electronic and physicochemical properties of this part of the molecule. A systematic exploration of different acidic bioisosteres could lead to further optimization.
The synthesis of various 2-aminobenzoxazoles has been explored through different methods, including the use of non-hazardous cyanating agents and the Smiles rearrangement. acs.orgresearchgate.net These synthetic routes provide the flexibility to introduce a wide range of substituents and functional groups onto the aminobenzoxazole scaffold, facilitating the generation of a library of analogs for further testing. The coordination chemistry of 2-aminobenzoxazole has also been studied, revealing its ability to coordinate with metal ions, which could open up avenues for developing novel metallodrugs. core.ac.uk
Table 2: Key Structural Insights for Optimization of this compound
| Structural Position/Moiety | SAR Finding | Implication for Optimization | Reference |
| 4-position of benzoxazole ring | Tolerates various substituents, can enhance bioactivity | Focus for introducing diverse chemical groups | nih.gov |
| 6-position of benzoxazole ring | Substituents not tolerated | Avoid modification at this position | nih.gov |
| Acidic moiety | Crucial for oral bioavailability; 1,2,4-oxadiazol-5-one showed improved properties over tetrazole | Explore different acidic bioisosteres | nih.gov |
| 2-amino group | Essential for inhibitory action on some targets | Maintain this group or explore subtle modifications | nih.gov |
Integration of Omics Technologies for Deeper Mechanistic Understanding
Omics technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for elucidating the mechanism of action of drug candidates and for identifying biomarkers of response. nih.gov Integrating these technologies into the future research of this compound can provide a more comprehensive understanding of its biological effects.
Genomic sequencing can help identify genetic factors that may influence an individual's response to this compound. nih.gov For example, variations in the gene encoding ChemR23 or other components of its signaling pathway could affect the drug's efficacy. Proteomics can be used to identify the full range of proteins that interact with this compound, potentially revealing off-target effects or novel mechanisms of action. This could involve techniques like affinity chromatography coupled with mass spectrometry.
Metabolomics can provide a snapshot of the metabolic changes that occur in cells or organisms upon treatment with this compound. This can help to understand how the drug affects cellular metabolism and to identify metabolic biomarkers of its activity. Furthermore, cryo-electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of this compound bound to its target, ChemR23. researchgate.net This would provide detailed insights into the molecular interactions and the basis for its inhibitory activity, guiding further structure-based drug design.
The use of omics technologies is not limited to mechanistic studies. They can also be applied in the context of combination therapies to understand how two or more drugs interact at a molecular level and to identify synergistic or antagonistic effects. For instance, transcriptomic analysis (RNA-seq) could reveal how the combination of this compound and another drug alters gene expression profiles in a way that is more beneficial than either drug alone.
By integrating these advanced technologies, a more complete picture of the pharmacological profile of this compound can be obtained, facilitating its development into a safe and effective therapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing aminobenzoxazole analogs, and how do reaction conditions influence yield and purity?
Aminobenzoxazole analogs are typically synthesized via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones). Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysis (e.g., acidic or metal-mediated conditions). For example, microwave-assisted synthesis can reduce reaction time while improving yield . Purification often involves column chromatography or recrystallization, with yields ranging from 40% to 85% depending on substituent steric effects .
Q. What in vitro assays are commonly used to evaluate the biological activity of aminobenzoxazole derivatives?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme inhibition : Fluorescence-based or spectrophotometric assays (e.g., MDH2 inhibition via NADH depletion monitoring) .
- Cytotoxicity : MTT or resazurin assays using mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How should researchers handle solubility challenges during biological testing of aminobenzoxazole analogs?
Use co-solvents (e.g., DMSO ≤1% v/v) with aqueous buffers, or employ sonication. For highly lipophilic analogs, formulate with cyclodextrins or lipid-based nanoparticles. Confirm stability via HPLC before testing .
Q. What safety precautions are critical when working with aminobenzoxazole analogs in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for powder handling.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of aminobenzoxazole analogs?
- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at the 6-position enhance antifungal activity by 3-fold compared to unsubstituted analogs .
- Heterocyclic fusion : Benzimidazole-aminobenzoxazole hybrids show dual Hsp90/MDH2 inhibition, likely due to improved π-π stacking in hydrophobic enzyme pockets .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., pH, incubation time), and compound purity (≥95% by HPLC).
- Control for batch variability : Use reference compounds (e.g., fluconazole for antifungal assays) in parallel .
- Meta-analysis : Compare data across ≥3 independent studies to identify trends obscured by experimental noise .
Q. What strategies improve the metabolic stability of aminobenzoxazole analogs in preclinical studies?
- Derivatization : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites.
- Prodrug design : Convert polar groups (e.g., -OH) to esters or phosphates for enhanced absorption and enzymatic activation in vivo .
Q. How can dual-targeting aminobenzoxazole analogs be rationally designed?
- Pharmacophore hybridization : Merge structural motifs from known inhibitors (e.g., benzofuran scaffolds for Hsp90/MDH2 inhibition) .
- Functional group tuning : Balance lipophilicity (cLogP 2–4) and hydrogen-bond donors (≤3) to optimize multi-target engagement .
Q. What analytical techniques validate the purity and stability of aminobenzoxazole analogs under storage conditions?
Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER) to better model π-cation interactions.
- Solvent effects : Include explicit water molecules in molecular dynamics simulations to account for hydration .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing dose-response data from aminobenzoxazole analog studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and p-values adjusted for multiple testing .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Include:
- Detailed step-by-step protocols : Reaction times, temperatures, and purification Rf values.
- Characterization data : ¹H/¹³C NMR shifts, HRMS, and HPLC chromatograms .
Q. What criteria determine whether contradictory findings warrant further investigation?
Prioritize studies where:
- Discrepancies exceed 2-fold in potency metrics.
- Structural analogs show consistent trends in one model but not another.
- Confounding variables (e.g., assay pH) are ruled out .
Ethical and Reporting Considerations
Q. How should researchers report negative or inconclusive results in aminobenzoxazole analog studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
